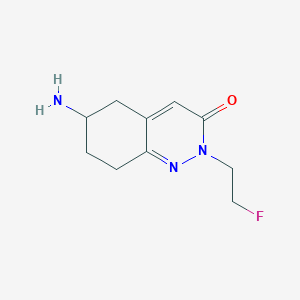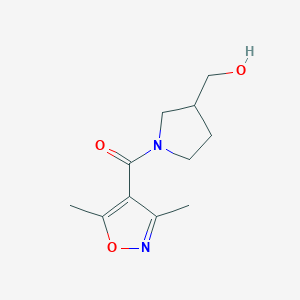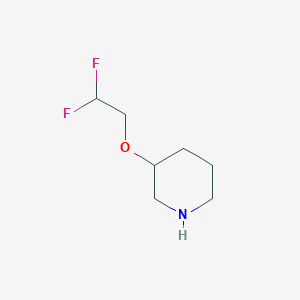
6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Vue d'ensemble
Description
6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one, also known as 6-AFC, is a small molecule that has been widely studied for its potential therapeutic applications. It is a synthetic compound that has been found to interact with a variety of biological targets, including proteins and enzymes. 6-AFC has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been investigated for its potential to act as a neuroprotective agent and to reduce oxidative stress. In addition, 6-AFC has been studied for its ability to modulate immune responses and to inhibit the growth of bacteria and fungi.
Applications De Recherche Scientifique
Antibacterial Applications
Research on pyridonecarboxylic acids and quinolone derivatives, closely related to the compound , has demonstrated significant antibacterial activity. Studies by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents have shown the synthesis and antibacterial activity of various compounds, highlighting their potential against bacterial infections (Egawa et al., 1984). Similarly, Matsumoto et al. (1984) have discussed the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, leading to the development of new antibacterial agents like enoxacin (Matsumoto et al., 1984).
Anti-Inflammatory Applications
The synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives has been explored by Sun et al. (2019), revealing their potential for inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activities (Sun et al., 2019).
Antimicrobial Applications
Bawazir and Abdel-Rahman (2018) have synthesized new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety, showing significant antimicrobial activities. These compounds exhibit high activity against a range of pathogens, demonstrating the importance of fluorine substitution in enhancing antimicrobial efficacy (Bawazir & Abdel-Rahman, 2018).
Materials Science Applications
In materials science, the development of new fluorescent sensors based on 1H-pyrazolo[3,4-b]quinoline skeleton, as investigated by Mac et al. (2010), showcases the utility of fluorinated compounds in creating sensitive materials for detecting inorganic cations (Mac et al., 2010).
Propriétés
IUPAC Name |
6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-3-4-14-10(15)6-7-5-8(12)1-2-9(7)13-14/h6,8H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAWRCRYNHVIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=O)C=C2CC1N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(piperidin-4-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488743.png)

![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)





